molecular formula C9H9NO3 B8346547 6-Nitro-2,3-dihydro-1H-inden-5-ol

6-Nitro-2,3-dihydro-1H-inden-5-ol

Cat. No.: B8346547
M. Wt: 179.17 g/mol
InChI Key: RJYKSFNOWWJJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2,3-dihydro-1H-inden-5-ol is a nitro-substituted dihydroindenol derivative. Nitro-substituted indenols are often explored for their pharmacological and material science applications due to the electron-withdrawing nitro group, which enhances reactivity and stability. For example, nitroimidazole derivatives (e.g., 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles) have demonstrated antituberculosis activity , suggesting that the nitro group’s position and substituents critically influence biological activity.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H9NO3/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5,11H,1-3H2

InChI Key

RJYKSFNOWWJJOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the nitration of 5-indanol. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the sixth position of the indole ring.

Another method involves the reduction of 6-nitroindole to this compound. This reduction can be carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-nitro-5-indanone.

    Reduction: Formation of 6-amino-5-indanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-1H-inden-5-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 6-Nitro-2,3-dihydro-1H-inden-5-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₉NO₃ 179.17 (est.) -NO₂ (C6), -OH (C5) Hypothesized antimicrobial activity
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol C₉H₈F₂O 178.16 -F (C2,2), -OH (C5) Rigid structure, potential material applications
6-Methylindan-5-ol C₁₀H₁₂O 148.20 -CH₃ (C6), -OH (C5) Industrial intermediate; fluid-loss control
5-Nitro-2,3-dihydro-1H-inden-2-ol C₉H₉NO₃ 179.17 -NO₂ (C5), -OH (C2) Research chemical (positional isomer)

Key Observations :

  • Nitro Group Position : The nitro group at C6 (vs. C5 in 5-Nitro-2,3-dihydro-1H-inden-2-ol) likely alters electronic distribution and steric effects, impacting reactivity and biological activity .
  • Fluoro vs. Methyl Substituents : 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol exhibits a rigid structure due to fluorine’s electronegativity, whereas methyl groups in 6-Methylindan-5-ol enhance hydrophobicity, improving performance in high-temperature/high-pressure (HTHP) fluid-loss control .
Pharmacological Relevance
  • Nitroimidazole analogs (e.g., OPC-67683) have been developed as antituberculosis agents, underscoring the nitro group’s role in targeting microbial metabolism .
  • Cathinone derivatives with dihydroindenol backbones (e.g., 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone) highlight the scaffold’s versatility in psychoactive drug design , though the nitro substituent in 6-Nitro-... may redirect its bioactivity.
Material Science and Industrial Use
  • Methyl and fluoro derivatives of dihydroindenol are utilized in polymer stabilization and fluid-loss additives. For instance, 6-Methylindan-5-ol’s hydrophobic methyl group improves compatibility with organic matrices , while fluorinated versions offer thermal stability .

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